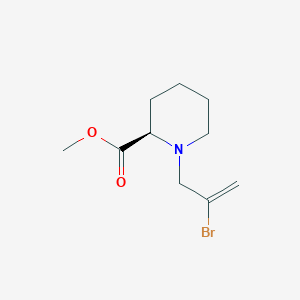

methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

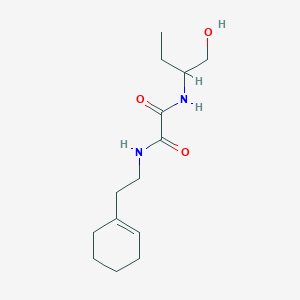

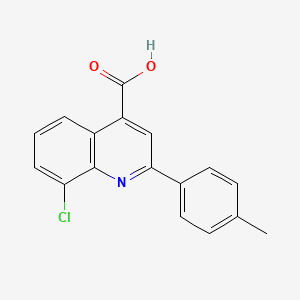

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate, also known as MBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPC is a piperidine derivative that belongs to the class of compounds known as alpha-2 adrenergic receptor agonists.

Applications De Recherche Scientifique

Synthesis Strategies and Molecular Structures

- Azirine Strategy for Aminopyrroles Synthesis : A study by Khlebnikov et al. (2018) demonstrates an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, incorporating piperidine analogs as intermediates (Khlebnikov et al., 2018).

- Chiral Heterocyclic Amino Acids in Synthesis : Research by Malinauskienė et al. (2018) involved synthesizing methyl 2-amino-1,3-selenazole-5-carboxylates with piperidin-2-yl substituents, highlighting the utility of such structures in complex molecular syntheses (Malinauskienė et al., 2018).

Chemical Properties and Reactions

- Thrombin Inhibition Study : A 1981 study by Okamoto et al. explored the inhibitory effects of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid isomers on thrombin, revealing variations in inhibitory potency based on stereo-configuration (Okamoto et al., 1981).

- Radical Cyclization and Spiroindoles Synthesis : Research by Sulsky et al. (1999) involved the radical cyclization of compounds including piperidinecarbonitriles, leading to spiroindoles, a significant process in organic chemistry (Sulsky et al., 1999).

Applications in Imaging and Pharmaceuticals

- PET Imaging of Microglia : A 2019 study by Horti et al. introduced [11C]CPPC, a PET radiotracer for CSF1R, a microglia-specific marker, involving structures related to piperidine derivatives (Horti et al., 2019).

- Mosquito Repellent Activity and Chirality : Natarajan et al. (2005) investigated the repellent activity of compounds including 2-(2-hydroxyethyl)piperidine-1-carboxylates, emphasizing the role of chirality in biological activity (Natarajan et al., 2005).

- M3 Receptor Antagonist Development : A study by Mitsuya et al. (2000) on (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to piperidine structures, aimed to develop a muscarinic M3 receptor antagonist (Mitsuya et al., 2000).

Advanced Synthetic Techniques

- Beta-Amino Acids to Piperidinones Synthesis : Adriaenssens and Hartley (2007) developed a method to synthesize 2,6-syn-disubstituted piperidinones from beta-amino acids, showcasing an application in synthesizing complex piperidine derivatives (Adriaenssens & Hartley, 2007).

- Synthesis of Bridged Azabicyclic Compounds : Ikeda et al. (1996) explored the synthesis of bridged azabicyclic compounds, including piperidine derivatives, demonstrating their significance in organic synthesis (Ikeda et al., 1996).

Propriétés

IUPAC Name |

methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNNGTDPAAXAOJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-1-(2-bromoallyl)piperidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)

![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)

![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)

![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)